1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone - 1256794-87-2

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Catalog Number: EVT-1698691
CAS Number: 1256794-87-2
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

The reviewed literature primarily focuses on the chemical reactions of derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone. One study describes the use of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (3) as a starting material for preparing thiazole and triazine derivatives. []

Applications

One study evaluated the synthesized thiazole and triazine derivatives for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. [] This indicates the potential of these derivatives as antiviral agents.

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

  • Compound Description: This compound serves as a crucial starting material in the synthesis of various pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. [] Researchers have explored its reactivity in diazotization reactions to form diazonium salts and its ability to react with phenyl isothiocyanate to yield thiourea derivatives. [] These reactions highlight the versatility of this compound as a building block for more complex structures with potential antiviral activity. []

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

  • Compound Description: This class of compounds represents the first generation of highly selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) inhibitors. [] They were designed based on structure-based drug design principles. [] Notably, compound 3h within this series demonstrates potent inhibitory activity against ZAK (IC50 = 3.3 nM). [] This compound effectively suppresses ZAK downstream signaling both in vitro and in vivo, exhibiting significant selectivity over a panel of 403 non-mutated kinases. [] Furthermore, 3h displays therapeutic potential in a spontaneous hypertensive rat model of cardiac hypertrophy upon oral administration. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: These compounds belong to a series of phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-one derivatives synthesized via a one-pot, three-component reaction using [BMIM]BF4 as a green solvent. [] This synthetic approach highlights the potential for environmentally friendly methods in the development of novel pyrazolo-bridged quinolone scaffolds, which are important building blocks for various pharmaceutical agents. [] Notably, compound 4d within this series exhibits promising cytotoxicity against HeLa and DU145 cancer cell lines, with IC50 values of 8.5 and 8.9 µM, respectively. [] Molecular docking studies suggest that the anticancer activity of 4d may be attributed to its interaction with human checkpoint kinase 1, resulting in a favorable binding energy of -8.4 kcal/mol. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound, EPPA-1, represents a novel third-generation phosphodiesterase 4 (PDE4) inhibitor identified through a study focusing on improved therapeutic index by minimizing emetic side effects. [] EPPA-1 exhibits potent in vitro and in vivo anti-inflammatory activity, effectively inhibiting LPS-induced TNF-α production in human peripheral blood mononuclear cells (IC50 = 38 nM) and LPS-induced pulmonary neutrophilia in rats (ED50 = 0.042 mg/kg). [] Importantly, EPPA-1 demonstrates a significantly reduced emetic potential compared to first- and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. [] This improvement in therapeutic index is crucial for enhancing the clinical utility of PDE4 inhibitors for treating inflammatory diseases without debilitating side effects. []

{4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

  • Compound Description: This compound represents a key intermediate in the synthesis of {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate, a compound investigated for potential therapeutic applications. [] The purification process for this compound involves the formation of a specific solvate, {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate-sulfinyldimetano (1:2), which facilitates its isolation and removal of impurities. [] The compound itself, while not directly studied for its biological activity, represents a crucial stepping stone in the development of potentially valuable pharmaceutical agents. []

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

  • Compound Description: This compound exists in various solvated forms, including a semi-ethanol solvate (formula Ia), a 1.5-DMSO solvate, and a 1/4-ethyl acetate solvate. [, , ] Each solvate possesses distinct physicochemical properties, including differences in their X-ray diffraction patterns and near-infrared spectra. [] These variations can impact crucial pharmaceutical properties such as solubility, stability, and bioavailability. [] The compound itself has been explored for its therapeutic potential in treating cardiovascular diseases. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, demonstrating vasodilatory effects in various vascular tissues. [, ] It effectively relaxes precontracted ovine pulmonary artery rings in a concentration-dependent manner (pD2 = 6.82 ± 0.16; Emax = 92.30 ± 2.31%). [] The mechanism of action involves both sGC activation and stimulation of the sodium pump, leading to increased intracellular cGMP levels and vasorelaxation. [] BAY 41-2272 also shows efficacy in rodent models of erectile dysfunction, highlighting its therapeutic potential for cardiovascular disorders. []

(1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamides

  • Compound Description: This class of compounds represents a novel chemotype of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). [] Developed through conformation constraint of sulfamoylbenzamide derivatives, they demonstrate potent anti-HBV activity. [] A lead compound within this series, compound 56, exhibits an EC50 value of 0.034 µM and favorable metabolic stability in mouse liver microsomes. [] To overcome solubility limitations, researchers synthesized the corresponding amino acid prodrug (65) and its citric acid salt (67). [] Notably, 67 effectively inhibits HBV replication in a mouse model of HBV infection. []

4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides

  • Compound Description: This group of compounds consists of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives linked to various sulfonamide moieties. [] Synthesized through copper-catalyzed coupling reactions, these compounds were evaluated for their antibacterial and antioxidant properties. [] Notably, compounds 8a, 8c, 8d, and 8i within this series demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of streptomycin. [] Furthermore, several compounds exhibit moderate to good antioxidant activity as assessed by DPPH and superoxide radical scavenging assays. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analogue of the heat shock protein 90 (HSP90) inhibitor, 16e (TAS-116), which demonstrates selective inhibition of HSP90α and HSP90β. [] Designed through structure-activity relationship (SAR) studies based on a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, this class of compounds targets the N-terminal ATP binding site of HSP90. [] The analogue 16d, structurally similar to the described compound, exhibits potent antitumor activity in an NCI-H1975 xenograft mouse model with a favorable safety profile. []

6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines

  • Compound Description: This group of compounds, specifically 4a and 4b, were synthesized from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles (1a, 1b) and served as key starting materials for synthesizing various pyrido[2’,3’:3,4]pyrazolo[5,1-c][1,2,4]triazines. [] Researchers explored their reactivity in diazotization reactions and subsequent couplings with active -CH2- containing reagents. [] These reactions produced a diverse library of compounds screened for their anti-Alzheimer’s and anti-COX2 activities, showing promising results. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

  • Compound Description: These compounds (L1-L3) are recognized as potential cyclin-dependent kinase (Cdk) inhibitors and have been complexed with ruthenium (II) and osmium (II) metal centers to form organometallic complexes with enhanced anticancer properties. [] The synthesis of these ligands involved modifications to existing procedures, including the use of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) as a precursor for 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) and the utilization of the cost-effective coupling reagent N,N′-carbonyldiimidazole (CDI). []

Properties

CAS Number

1256794-87-2

Product Name

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

IUPAC Name

1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11)

InChI Key

GFUNQLJFYIHSMM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.